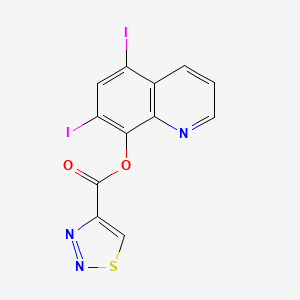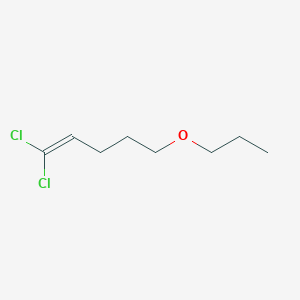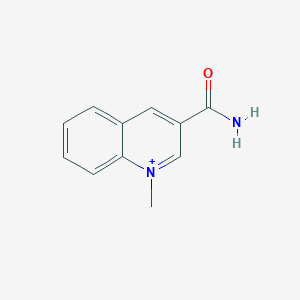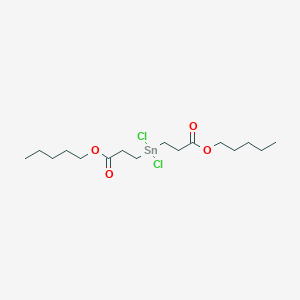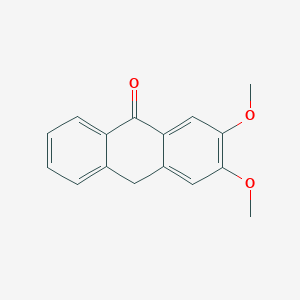
9(10H)-Anthracenone, 2,3-dimethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9(10H)-Anthracenone, 2,3-dimethoxy- is an organic compound with the molecular formula C16H14O3 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features two methoxy groups attached to the anthracenone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9(10H)-Anthracenone, 2,3-dimethoxy- typically involves the methoxylation of anthracenone derivatives. One common method starts with the reaction of anthracenone with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to introduce the methoxy groups at the 2 and 3 positions. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 9(10H)-Anthracenone, 2,3-dimethoxy- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
9(10H)-Anthracenone, 2,3-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinones, while reduction can produce anthracenols.
科学的研究の応用
9(10H)-Anthracenone, 2,3-dimethoxy- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 9(10H)-Anthracenone, 2,3-dimethoxy- involves its interaction with various molecular targets and pathways. The methoxy groups and the anthracenone core play a crucial role in its chemical reactivity and biological activity. The compound can interact with cellular components, leading to oxidative stress or modulation of enzyme activity, which can result in various biological effects.
類似化合物との比較
Similar Compounds
2,3-Dimethoxybenzoic acid: Shares the methoxy groups but has a different core structure.
3-Acetoxy-2-methylbenzoic acid: Similar in having methoxy groups but differs in the presence of an acetoxy group and a methyl group.
Uniqueness
9(10H)-Anthracenone, 2,3-dimethoxy- is unique due to its anthracenone core, which imparts distinct chemical properties and reactivity compared to other methoxy-substituted aromatic compounds. Its structure allows for diverse chemical modifications and applications in various fields of research.
特性
CAS番号 |
87567-79-1 |
|---|---|
分子式 |
C16H14O3 |
分子量 |
254.28 g/mol |
IUPAC名 |
2,3-dimethoxy-10H-anthracen-9-one |
InChI |
InChI=1S/C16H14O3/c1-18-14-8-11-7-10-5-3-4-6-12(10)16(17)13(11)9-15(14)19-2/h3-6,8-9H,7H2,1-2H3 |
InChIキー |
UNXGFVIUSVRWCC-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)CC3=CC=CC=C3C2=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


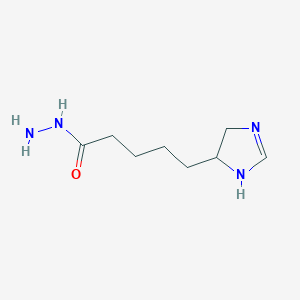

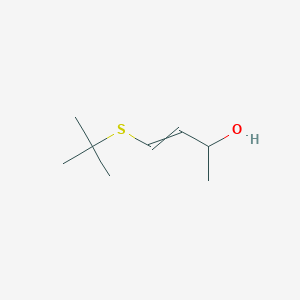
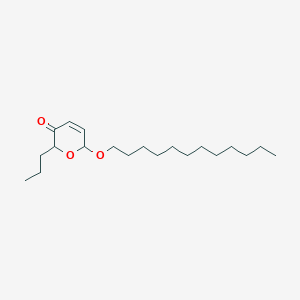
![N,4,5-Trimethyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline](/img/structure/B14406095.png)
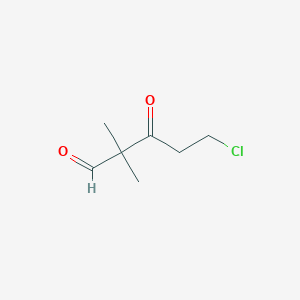
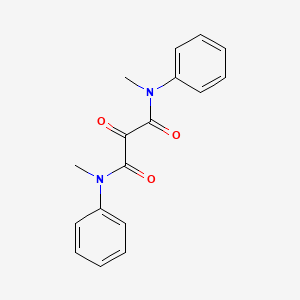

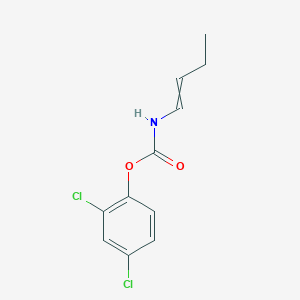
![[(Naphthalen-2-yl)oxy]hydrazine](/img/structure/B14406129.png)
